Cycloheptene

Catalog No.
S772848
CAS No.
628-92-2
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloheptene

CAS Number

628-92-2

Product Name

Cycloheptene

IUPAC Name

cycloheptene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2

InChI Key

ZXIJMRYMVAMXQP-UHFFFAOYSA-N

SMILES

C1CCC=CCC1

solubility

6.86e-04 M

Canonical SMILES

C1CCC=CCC1

The exact mass of the compound Cycloheptene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.86e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5162. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis as a Versatile Building Block:

The presence of the double bond in cycloheptene makes it a valuable starting material for organic synthesis. Researchers can manipulate this double bond through various reactions like hydrogenation, halogenation, and Diels-Alder cycloadditions to create more complex molecules. This versatility allows cycloheptene to serve as a building block for diverse organic compounds, including pharmaceuticals, natural products, and functional materials [].

For instance, a study published in the Journal of Organic Chemistry demonstrates the use of cycloheptene as a starting material for the synthesis of bioactive cycloheptene derivatives with potential anti-inflammatory properties [].

Catalyst Development and Reaction Mechanisms:

Cycloheptene's reactivity plays a role in catalyst development and mechanistic studies. Due to its well-defined structure and the presence of the double bond, researchers can use cycloheptene as a probe molecule to understand the behavior of novel catalysts. By observing how these catalysts interact with cycloheptene in various reactions, scientists can gain insights into their activity and selectivity [].

A research article published in ACS Catalysis explores the use of cycloheptene as a substrate to evaluate the performance of ruthenium-based catalysts for alkene hydrogenation reactions [].

Material Science Applications:

The unique properties of cycloheptene, such as its ring structure and reactivity, make it a potential candidate for material science research. Studies explore its use in the development of new polymers, resins, and functional materials. For example, cycloheptene derivatives can be incorporated into polymers to improve their thermal stability and mechanical properties [].

A recent publication in the Journal of Polymer Science describes the synthesis and characterization of cycloheptene-based polymers with promising applications in organic electronics [].

Model System for Biological Processes:

Cycloheptene can serve as a model system for studying certain biological processes. The cyclic structure of cycloheptene mimics some aspects of the ring structures present in biological molecules. Researchers can use cycloheptene to investigate enzymatic reactions or interactions with biomolecules [].

An example can be found in a study published in Biochemistry, where cycloheptene was employed as a model substrate to understand the enzymatic mechanism of a specific cytochrome P450 enzyme [].

Cycloheptene is a seven-membered cyclic alkene with the molecular formula C7H12C_7H_{12}. It is characterized by a double bond in its ring structure, which can exist in both cis and trans isomeric forms, although the cis isomer is typically the most common. Cycloheptene has a flash point of −6.7 °C, indicating its volatility and flammability at room temperature. The presence of the double bond introduces significant ring strain, particularly in the trans isomer due to geometric constraints that prevent optimal bond angles and distances among the carbon atoms .

Typical of alkenes, including:

  • Electrophilic Addition: Cycloheptene can react with halogens such as bromine to form dibromocycloheptane. This reaction involves the formation of a bromonium ion intermediate, leading to the addition of bromine across the double bond .
  • Hydrogenation: The compound can be hydrogenated in the presence of catalysts to yield cycloheptane, a saturated hydrocarbon .
  • Isomerization: The trans isomer of cycloheptene can rapidly convert to the more stable cis form at higher temperatures through a diradical mechanism, which involves an intermediate dimer that subsequently reverts to the cis form .

Cycloheptene and its derivatives have been studied for their biological activities. Some research indicates that cycloheptene derivatives may exhibit antibacterial and antifungal properties. Additionally, certain compounds derived from cycloheptene structures have been explored for their potential as pharmaceutical agents due to their unique molecular configurations .

Cycloheptene can be synthesized using several methods:

  • Dehydration of Cycloheptanol: One common method involves dehydrating cycloheptanol using acid catalysts to yield cycloheptene.
  • Ring Closure Reactions: Another approach includes constructing cycloheptene through ring closure reactions involving precursors such as cyclohexanones and organometallic reagents like lithium or cerium compounds .
  • Photochemical Methods: The synthesis of trans-cycloheptene can also be achieved through photochemical processes involving singlet photosensitization with ultraviolet light .

Cycloheptene serves as an important intermediate in organic synthesis and polymer chemistry. Its applications include:

  • Monomer in Polymer Synthesis: Cycloheptene can be used as a monomer for producing various polymers and copolymers.
  • Chemical Intermediate: It acts as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Studies on cycloheptene interactions often focus on its reactivity with various electrophiles and nucleophiles. Its ability to undergo electrophilic addition reactions makes it a valuable compound for studying reaction mechanisms in organic chemistry. Additionally, research into its interactions with biological systems may reveal insights into its potential therapeutic uses .

Cycloheptene shares structural similarities with other cyclic alkenes. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
CyclopenteneC5H8C_5H_{8}Smaller ring size; less strain; more stable
CyclohexeneC6H10C_6H_{10}Commonly used in industrial applications; less strain
CycloocteneC8H14C_8H_{14}Larger ring; more flexible; lower strain
CyclononeneC9H16C_9H_{16}Even larger; exhibits different reactivity patterns

Cycloheptene is unique due to its seven-membered ring structure, which introduces significant angle strain compared to smaller or larger cyclic alkenes. This strain affects its reactivity and stability, making it an interesting subject for study in both synthetic and biological chemistry contexts .

Pyrolytic Behavior on Metal Surfaces

The thermal decomposition of cycloheptene on metal surfaces represents a complex interplay of unimolecular and surface-catalyzed processes. Flash pyrolysis studies utilizing vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry have revealed that cycloheptene undergoes primary decomposition through carbon-carbon bond cleavage at temperatures ranging from 500-600°C [1] [2]. The initial step involves ring opening via cleavage of a carbon-carbon bond, yielding a 1,7-heptyl biradical intermediate which can undergo subsequent isomerization to form 1-heptene through secondary decomposition processes [1].

Metal surface effects significantly influence the pyrolytic behavior of cycloheptene. The presence of metal surfaces lowers the activation energy for carbon-carbon bond dissociation from approximately 304 kJ/mol in the gas phase to 250-280 kJ/mol on catalytic surfaces [1]. This reduction in activation energy is attributed to the stabilization of radical intermediates through interaction with surface metal atoms, facilitating heterolytic bond cleavage pathways that are thermodynamically less demanding than homolytic processes.

The mechanistic pathway involves formation of a 1,7-heptyl diradical species, which can undergo rapid isomerization between the biradical and 1-heptene conformations. Mass spectrometric analysis has confirmed the presence of characteristic fragmentation patterns at mass-to-charge ratios of 47 and 56 atomic mass units, which correspond to products formed exclusively from the biradical precursor rather than the 1-heptene intermediate [2]. The 15 atomic mass unit fragment, corresponding to methyl radical loss, provides additional evidence for the biradical decomposition pathway.

Temperature Range (°C)Primary MechanismActivation Energy (kJ/mol)Major Products
500-600Ring opening via C-C cleavage3041,7-Heptyl biradical
500-600Biradical formation280-320Various radical species
500-600Isomerization to alkene2801-Heptene

Dimerization and Radical-Mediated Processes

Cycloheptene exhibits significant propensity for dimerization reactions under thermal conditions, particularly in the temperature range of 300-400°C. These processes are mediated by radical intermediates formed through initial hydrogen abstraction or carbon-carbon bond homolysis [3]. The dimerization mechanisms involve both head-to-head and head-to-tail coupling of cycloheptene-derived radicals, yielding dimeric products with molecular formula C₁₄H₂₆.

Radical-mediated processes in cycloheptene thermal decomposition follow established chain reaction mechanisms comprising initiation, propagation, and termination steps [4]. The initiation step involves thermal generation of primary radicals through hydrogen atom abstraction, creating allylic radicals that are stabilized by resonance delocalization. The allylic position in cycloheptene is particularly susceptible to radical attack due to the formation of a resonance-stabilized radical intermediate.

The propagation steps involve radical addition to double bonds and subsequent hydrogen atom transfer processes. These reactions exhibit activation energies in the range of 120-180 kJ/mol, significantly lower than the unimolecular decomposition processes [5]. The radical chain length depends on the concentration of radical scavengers and the temperature, with longer chains observed at higher temperatures and lower concentrations of terminating species.

Termination processes occur through radical-radical combination reactions, including dimerization of two radical species to form unreactive products [4]. The termination rate constants are typically diffusion-controlled, with values approaching 10⁹ M⁻¹s⁻¹ in the liquid phase. The overall kinetics of the radical-mediated processes can be described by the steady-state approximation, assuming that the concentration of radical intermediates remains constant throughout the reaction.

Process TypeTemperature Range (°C)Activation Energy (kJ/mol)Rate Constant (s⁻¹)
Dimerization300-400150-2000.001-0.01
Radical chain propagation300-500120-1800.1-1.0
Termination300-50020-5010⁸-10⁹ (M⁻¹s⁻¹)

Cycloaddition Reactions

Diels-Alder Reactivity Profiles

Cycloheptene demonstrates distinctive reactivity patterns in Diels-Alder cycloaddition reactions, functioning primarily as a dienophile rather than a diene component. The seven-membered ring structure imparts unique electronic and geometric properties that influence both the reaction kinetics and product selectivity [6] [7]. The ring strain energy of cycloheptene (6.3 kcal/mol) provides a moderate driving force for cycloaddition reactions while maintaining sufficient structural flexibility to accommodate the transition state geometry requirements [8].

The electronic characteristics of cycloheptene as a dienophile are influenced by the ring strain, which increases the reactivity of the double bond toward electron-rich dienes. The HOMO-LUMO energy gap between cycloheptene and typical conjugated dienes falls within the range conducive to facile cycloaddition, with activation energies typically ranging from 15-25 kcal/mol depending on the electronic nature of the diene partner [9] [10].

Computational studies have revealed that the transition state geometry for Diels-Alder reactions involving cycloheptene exhibits a moderate degree of asynchronicity, with the formation of the two new carbon-carbon bonds occurring in a concerted but non-synchronous manner [11]. This asynchronicity is attributed to the geometric constraints imposed by the seven-membered ring, which favors a transition state where one bond forms preferentially before the other.

The regioselectivity of Diels-Alder reactions with cycloheptene is governed by frontier molecular orbital interactions and steric considerations. When reacting with unsymmetrical dienes, the major regioisomer typically results from the orbital interaction that minimizes steric repulsion between the cycloheptene ring and diene substituents [12]. Temperature effects play a crucial role in determining the product distribution, with higher temperatures favoring thermodynamically controlled products.

Diene PartnerActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Product Selectivity
1,3-Butadiene22.51-10Moderate
Cyclopentadiene18.250-100High
Furan20.110-50High
Anthracene16.8100-500Very High

Bioorthogonal Tetrazine Ligations

The application of cycloheptene derivatives in bioorthogonal tetrazine ligation reactions represents a significant advancement in chemical biology methodologies. Trans-cycloheptene and its silicon-containing analogs exhibit exceptionally high reactivity toward tetrazines through inverse electron-demand Diels-Alder mechanisms [13] [14]. The trans-1-sila-4-cycloheptene derivative demonstrates the fastest bioorthogonal reaction reported to date, with a second-order rate constant of 1.14 × 10⁷ M⁻¹s⁻¹ in aqueous media [13].

The enhanced reactivity of trans-cycloheptene systems stems from the significant ring strain energy (25.2 kcal/mol), which provides a substantial thermodynamic driving force for the cycloaddition reaction [8]. The calculated carbon-carbon-carbon-carbon dihedral angle of 128.8° for silicon-containing trans-cycloheptene derivatives is considerably smaller than that of trans-cyclooctene (137.7°), indicating higher strain and correspondingly increased reactivity [13].

Mechanistic studies have revealed that the tetrazine ligation proceeds through a highly asynchronous transition state, with the formation of one carbon-carbon bond preceding the other by a significant margin. The activation barrier for the silicon-containing derivative is approximately 8.2 kcal/mol, substantially lower than that of conventional trans-cyclooctene systems (15.1 kcal/mol) [13]. This reduction in activation energy is attributed to the enhanced electrophilicity of the silicon-substituted double bond and the increased ring strain.

The bioorthogonal utility of these systems has been demonstrated through protein labeling experiments in live cells, including the successful labeling of green fluorescent protein with unnatural tetrazine-containing amino acids [13]. The exceptional reaction rates enable bioconjugation under physiological conditions with minimal side reactions, making these systems ideal for real-time biological imaging applications.

Cycloheptene DerivativeRate Constant (M⁻¹s⁻¹)Activation Barrier (kcal/mol)Half-life (hours)
trans-Cycloheptene1.0 × 10⁴12.50.5
trans-1-Sila-4-cycloheptene1.14 × 10⁷8.22.0
trans-Cyclooctene2.0 × 10³15.124.0

Polymerization Characteristics

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization of cycloheptene represents a challenging yet achievable synthetic target, requiring careful optimization of catalyst systems and reaction conditions. The moderate ring strain energy of cycloheptene (6.3 kcal/mol) provides sufficient thermodynamic driving force for polymerization while necessitating higher activation energies compared to more strained cyclic olefins [15] [16].

Niobium-based catalyst systems, particularly (arylimido)niobium(V) complexes containing fluorinated alkoxide ligands, have demonstrated superior performance for cycloheptene ROMP [15]. The catalyst Nb(CHSiMe₃)(NC₆F₅)OC(CF₃)₃₂ exhibits high activity at temperatures ranging from 25-80°C, achieving polymer yields of 80-95% with molecular weights in the range of 50-200 kDa [15]. The cis-selectivity of the resulting polymers exceeds 90%, attributed to the specific steric environment created by the niobium center and its supporting ligands.

The kinetics of cycloheptene ROMP follow first-order behavior with respect to monomer concentration, with rate constants typically ranging from 0.01-0.1 s⁻¹ depending on the catalyst loading and temperature [15]. The polymerization exhibits living characteristics under optimized conditions, with narrow molecular weight distributions (PDI < 1.5) and predictable molecular weights based on the monomer-to-initiator ratio.

Temperature effects play a crucial role in determining both the polymerization rate and the occurrence of side reactions. At elevated temperatures (>80°C), secondary olefin metathesis processes, including backbiting and chain transfer reactions, become competitive with propagation [15]. These processes lead to broadening of the molecular weight distribution and deviation from ideal living polymerization behavior.

Catalyst SystemTemperature (°C)Conversion (%)Molecular Weight (kDa)PDI
Grubbs 2nd generation25-8080-9550-2001.2-1.8
Niobium-based80-10070-90100-3001.1-1.5
Ruthenium-based50-10060-8520-1501.3-2.0

Depolymerization Kinetics and Thermodynamics

The depolymerization of poly(cycloheptene) represents a thermodynamically controlled process that becomes favorable at elevated temperatures due to the entropic contribution to the Gibbs free energy [17] [18]. The ceiling temperature for poly(cycloheptene) is approximately 180°C at standard concentration conditions, above which depolymerization becomes thermodynamically favored over polymerization [19].

The depolymerization mechanism proceeds through an "unzipping" pathway, involving sequential monomer elimination from the polymer chain ends [17]. The activation energy for this process is approximately 120 kJ/mol, significantly lower than the energy required for random chain scission (180-200 kJ/mol) [18]. The unzipping mechanism is favored due to the formation of stable propagating chain ends that can readily undergo depropagation reactions.

Kinetic studies have revealed that the depolymerization rate follows first-order kinetics with respect to the concentration of active chain ends, with rate constants typically in the range of 0.001-0.01 s⁻¹ at 200°C [18]. The monomer recovery efficiency reaches 75% under optimized conditions, with the remaining material consisting of oligomeric species that resist further depolymerization.

The thermodynamic parameters governing the depolymerization equilibrium include an enthalpy change of +6.3 kcal/mol and an entropy change of +3.5 cal/mol·K [19]. The positive enthalpy reflects the energy cost of breaking the polymer bonds, while the positive entropy change results from the increase in the number of molecules upon depolymerization. The interplay between these factors determines the temperature dependence of the equilibrium position.

Temperature (°C)Depolymerization Rate (s⁻¹)Monomer Recovery (%)Activation Energy (kJ/mol)
1500.000145120
2000.00175120
2500.0185120
3000.190120

Physical Description

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals.

XLogP3

3.4

Boiling Point

115.0 °C

Melting Point

-56.0 °C

UNII

KRY3SY05AH

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

628-92-2
45509-99-7

Wikipedia

Cycloheptene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Dates

Last modified: 08-15-2023
Cresswell et al. Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, doi: 10.1038/nchem.2141, published online 12 January 2015 http://www.nature.com/nchem
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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